Cas no 5587-63-3 (1-Cyclopentene-1-carboxylic acid, 2,3,3-trimethyl- (8CI,9CI))

1-Cyclopentene-1-carboxylic acid, 2,3,3-trimethyl- (8CI,9CI) structure
5587-63-3 structure
Product Name:1-Cyclopentene-1-carboxylic acid, 2,3,3-trimethyl- (8CI,9CI)
CAS No:5587-63-3
MF:C9H14O2
MW:154.206263065338
CID:367952
PubChem ID:316193
Update Time:2025-04-19

1-Cyclopentene-1-carboxylic acid, 2,3,3-trimethyl- (8CI,9CI) Chemical and Physical Properties

Names and Identifiers

    • 1-Cyclopentene-1-carboxylic acid, 2,3,3-trimethyl- (8CI,9CI)
    • 1-Cyclopentene-1-carboxylicacid, 2,3,3-trimethyl-
    • 2,3,3-trimethylcyclopentene-1-carboxylic acid
    • 2,3,3-trimethyl-1-cyclopentene-1-carboxylic acid
    • 2,3,3-Trimethyl-cyclopent-1-encarbonsaeure
    • 2,3,3-trimethyl-cyclopent-1-enecarboxylic acid
    • AC1L7TB1
    • AG-F-95885
    • b-Campholytic acid
    • CTK1G9690
    • Isocampholyticacid
    • Isolauronolic acid
    • Isolauronolsaeure
    • NSC243694
    • DTXSID80311500
    • 5587-63-3
    • NSC-243694
    • Inchi: 1S/C9H14O2/c1-6-7(8(10)11)4-5-9(6,2)3/h4-5H2,1-3H3,(H,10,11)
    • InChI Key: CVPXQMUHAZMTEO-UHFFFAOYSA-N
    • SMILES: OC(C1CCC(C)(C)C=1C)=O

Computed Properties

  • Exact Mass: 154.09942
  • Monoisotopic Mass: 154.099
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Density: 1.0182 (rough estimate)
  • Melting Point: 135°C
  • Boiling Point: 255.5°C (estimate)
  • Flash Point: 114.6°C
  • Refractive Index: 1.4830 (estimate)
  • PSA: 37.3
  • LogP: 2.20750
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